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molecular formula C6H10O3 B8718591 Methyl 2-hydroxy-3-methylbut-3-enoate CAS No. 34680-70-1

Methyl 2-hydroxy-3-methylbut-3-enoate

Cat. No. B8718591
M. Wt: 130.14 g/mol
InChI Key: XKJWUMFWOHOXIQ-UHFFFAOYSA-N
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Patent
US04818272

Procedure details

A benzene solution (50 ml) of phenyl isocyanate (1.19 g, 10 mmol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.0 g, 10 mmol) was stirred at room temperature for 2 hours. It was confirmed by NMR and IR analysis of the reaction mixture that the isocyanate was completely consumed and a carbamate, 2-(N-phenylcarbamoyloxy)-3-methyl-3-butenoate, was produced. After the addition of triethylamine to the reaction mixture, the solution was further heated at reflux for 3 hours. The solvent was then removed under reduced pressure and methanol (10 ml) was added to the resulting residue to precipitate white crystals of the desired product. These crystals (1.51 g) were separated by filtration and identified as 3-phenyl-5-isopropylidene-1,3-oxazolidine-2,4-dione by NMR and IR analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:10][CH:11]([C:16]([CH3:18])=[CH2:17])[C:12]([O:14]C)=[O:13].[N-]=C=O>C1C=CC=CC=1>[C:8](=[O:9])([O-:10])[NH2:7].[C:1]1([NH:7][C:8]([O:10][CH:11]([C:16]([CH3:18])=[CH2:17])[C:12]([O-:14])=[O:13])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
2 g
Type
reactant
Smiles
OC(C(=O)OC)C(=C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was completely consumed

Outcomes

Product
Name
Type
product
Smiles
C(N)([O-])=O
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)OC(C(=O)[O-])C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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